molecular formula C20H20N2OS B2925193 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 392246-65-0

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Cat. No. B2925193
CAS RN: 392246-65-0
M. Wt: 336.45
InChI Key: UKDDRDIDLHSOSU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the thiazole ring (a five-membered ring containing nitrogen and sulfur) and the dimethyl groups (CH3) attached to the benzene ring suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a thiazole ring, and dimethyl groups . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the benzene and thiazole rings could contribute to its stability and rigidity .

Scientific Research Applications

Synthesis and Corrosion Inhibition

  • Thiazoles have been synthesized and evaluated for their corrosion inhibition ability on copper surfaces, demonstrating significant efficiency. Such compounds could serve as effective corrosion inhibitors, indicating the potential application of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide derivatives in protecting metals from corrosion in acidic environments (Farahati et al., 2019).

Mechanism of Formation

  • The condensation reaction involving thiazole derivatives has been explored, providing insights into the chemical behavior and formation mechanisms of thiazole compounds. This knowledge contributes to the understanding of how such compounds can be synthesized and modified for various applications (Forlani et al., 2000).

Biological Evaluation

  • Studies have also focused on the biological activities of thiazole derivatives, including their anticancer and antimicrobial properties. This suggests that N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide could potentially be modified to enhance its biological efficacy against various pathogens and diseases (Turan-Zitouni et al., 2014).

Antifungal and Anticancer Applications

  • The antifungal effect of certain thiazole derivatives has been investigated, showing potential for the treatment of fungal infections. Moreover, some thiazole compounds have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, indicating the potential for cancer therapy applications (Jafar et al., 2017; Prabhu et al., 2015).

Anticonvulsant Agents

  • New derivatives have been prepared and studied for their anticonvulsant action, demonstrating the significance of certain structural modifications in enhancing activity. This suggests that modifying the structure of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide could lead to potent anticonvulsant agents (Lepage et al., 1992).

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for its biological activity, or used as a building block in the synthesis of more complex molecules .

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

A compound with similar structure has been shown to have high gi absorption and is a cyp1a2 inhibitor . These properties could potentially impact the bioavailability of the compound, but more research is needed to confirm this.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors influence this compound are currently unknown .

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-12-5-8-17(15(4)9-12)18-11-24-20(21-18)22-19(23)16-7-6-13(2)14(3)10-16/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDDRDIDLHSOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

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